3-Oxopropanoic acid

Catalog No.
S580796
CAS No.
926-61-4
M.F
C3H4O3
M. Wt
88.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Oxopropanoic acid

CAS Number

926-61-4

Product Name

3-Oxopropanoic acid

IUPAC Name

3-oxopropanoic acid

Molecular Formula

C3H4O3

Molecular Weight

88.06 g/mol

InChI

InChI=1S/C3H4O3/c4-2-1-3(5)6/h2H,1H2,(H,5,6)

InChI Key

OAKURXIZZOAYBC-UHFFFAOYSA-N

SMILES

C(C=O)C(=O)O

Synonyms

3-oxopropanoic acid;malonic semialdehyde;2-Formylacetic acid;3-Ketopropanoate;3-Oxopropionic acid;Malonatesemialdehyde

Canonical SMILES

C(C=O)C(=O)O

The exact mass of the compound 3-Oxopropanoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Supplementary Records. It belongs to the ontological category of aldehydic acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Oxopropanoic acid, also known as malonic semialdehyde, is a highly reactive 1,3-dicarbonyl-like compound featuring both a carboxylic acid and an aldehyde functional group. In industrial and academic procurement, it is primarily sought as a critical intermediate in metabolic engineering—specifically within the 3-hydroxypropionate (3-HP) cycle—and as a highly specific substrate for enzymatic assays involving malonic semialdehyde reductase. Due to its inherent instability and tendency to rapidly undergo decarboxylation, oxidation, or polymerization in aqueous environments, it is rarely procured or stored as a free, stable acid . Instead, procurement strategies typically focus on acquiring stable protected precursors, such as ethyl 3-oxopropionate diethyl acetal, or utilizing reagents designed to generate the compound in situ via specific enzymatic or chemical pathways .

Substituting 3-oxopropanoic acid with more stable, commercially abundant structural analogs—such as malonic acid (a di-carboxylic acid) or pyruvic acid (an alpha-keto acid)—fundamentally disrupts targeted biochemical assays and synthesis routes [1]. Malonic acid lacks the reactive aldehyde group required for reduction to 3-hydroxypropionate by malonic semialdehyde reductase, rendering it completely inert in these specific enzymatic assays. Conversely, pyruvic acid directs metabolic flux toward the tricarboxylic acid (TCA) cycle or lactate production rather than the 3-HP pathway [2]. Consequently, process engineers and researchers cannot use these stable alternatives when the specific aldehyde-acid bifunctionality is strictly required for autotrophic carbon fixation cycles or polyhydroxyalkanoate precursor synthesis.

High Affinity and Specificity in Malonic Semialdehyde Reductase Assays

In enzymatic assays evaluating the 3-hydroxypropionate/4-hydroxybutyrate cycle, 3-oxopropanoic acid demonstrates exceptionally high binding affinity and catalytic efficiency. For example, malonic semialdehyde reductase from Nitrosopumilus maritimus exhibits a Km of 0.11 mM and a Vmax of 86.9 μmol/min/mg for 3-oxopropanoic acid [1]. In direct contrast, the homologous substrate succinic semialdehyde shows a nearly 40-fold higher Km (4.26 mM) and significantly lower Vmax (18.5 μmol/min/mg), while stable analogs like malonic acid are completely unreactive [1].

Evidence DimensionEnzyme kinetics (Km and Vmax)
Target Compound DataKm = 0.11 mM, Vmax = 86.9 μmol/min/mg (3-Oxopropanoic acid)
Comparator Or BaselineSuccinic semialdehyde (Km = 4.26 mM, Vmax = 18.5 μmol/min/mg); Malonic acid (Inert)
Quantified Difference38.7x higher affinity (lower Km) and 4.7x higher maximum velocity compared to succinic semialdehyde.
ConditionsIn vitro enzymatic assay using recombinant malonic semialdehyde reductase.

For researchers developing biocatalytic routes to 3-hydroxypropionate, utilizing the exact malonic semialdehyde substrate is mandatory to achieve accurate kinetic measurements and functional pathway validation.

Processability and Precursor Procurement Strategy

3-Oxopropanoic acid is highly susceptible to rapid degradation, oxidation to malonic acid, and self-condensation in aqueous solutions, making the procurement of the free acid highly problematic for reproducible research . Quantitative metabolic studies indicate that its high reactivity can lead to rapid in vitro depletion, skewing assay results. Consequently, industrial and laboratory workflows rely on stable precursors, such as ethyl 3-oxopropionate diethyl acetal, which can be stored long-term and hydrolyzed with dilute sulfuric acid to yield 3-oxopropanoic acid in situ with high conversion efficiency, avoiding the degradation losses associated with storing the free acid .

Evidence DimensionStorage stability and processability
Target Compound DataRapid degradation/polymerization in free aqueous form.
Comparator Or BaselineEthyl 3-oxopropionate diethyl acetal (Stable under standard storage conditions).
Quantified DifferenceTransition from rapid unquantifiable loss (free acid) to long-term stability (acetal precursor).
ConditionsStandard laboratory storage and in situ acid-catalyzed hydrolysis.

Buyers must prioritize the procurement of protected acetal precursors or in situ generation reagents rather than attempting to source the unstable free acid, ensuring reproducible yields in downstream applications.

Obligate Intermediate Role in 3-Hydroxypropionic Acid Biosynthesis

In the engineered biosynthesis of the industrial platform chemical 3-hydroxypropionic acid (3-HP), 3-oxopropanoic acid serves as the obligate intermediate in both the malonyl-CoA and β-alanine pathways [1]. Engineered Escherichia coli strains utilizing the malonyl-CoA reductase (MCR) pathway rely on the transient formation of malonic semialdehyde, which is subsequently reduced to 3-HP. Substitution with pyruvic acid diverts the metabolic flux entirely, producing lactic acid or entering the TCA cycle, yielding 0 g/L of 3-HP. Maintaining the specific flux through 3-oxopropanoic acid has enabled engineered strains to achieve 3-HP titers exceeding 10.08 g/L in fed-batch bioreactors [1].

Evidence DimensionTarget product (3-HP) titer
Target Compound Data>10.08 g/L 3-HP (via 3-oxopropanoic acid intermediate pathway)
Comparator Or BaselinePyruvic acid intermediate pathway (0 g/L 3-HP, diverts to lactate/TCA)
Quantified DifferenceAbsolute requirement for 3-HP production versus complete pathway diversion.
ConditionsFed-batch bioreactor fermentation using engineered E. coli.

For industrial biotech procurement, securing reliable methods to generate and monitor 3-oxopropanoic acid is the only viable path for scaling up 3-HP biomanufacturing.

Substrate for Malonic Semialdehyde Reductase Assays

Due to its highly specific binding affinity (Km = 0.11 mM), 3-oxopropanoic acid is the essential substrate for characterizing malonic semialdehyde reductase activity in autotrophic carbon fixation studies, such as the 3-hydroxypropionate/4-hydroxybutyrate cycle in Archaea [1].

Intermediate Tracking in 3-HP Metabolic Engineering

In synthetic biology workflows aiming to produce 3-HP (a precursor to acrylic acid), 3-oxopropanoic acid must be generated in situ via malonyl-CoA or β-alanine pathways. Monitoring its transient concentration is critical to preventing intermediate toxicity and optimizing fed-batch fermentation yields [2].

In Situ Generation for Heterocycle Synthesis

Because the free acid is unstable, chemists procure stable acetal derivatives (like ethyl 3-oxopropionate diethyl acetal) to generate 3-oxopropanoic acid in situ. This freshly generated reactive intermediate is then immediately utilized in condensation reactions to synthesize complex heterocycles, such as functionalized uracils .

Physical Description

Solid

XLogP3

-0.6

UNII

9K1T0U0R4C

Other CAS

926-61-4

Wikipedia

3-oxopropanoic acid

Dates

Last modified: 08-15-2023

Structural insight into bi-functional malonyl-CoA reductase

Hyeoncheol Francis Son, Sangwoo Kim, Hogyun Seo, Jiyeon Hong, Donghoon Lee, Kyeong Sik Jin, Sunghoon Park, Kyung-Jin Kim
PMID: 31814251   DOI: 10.1111/1462-2920.14885

Abstract

The bi-functional malonyl-CoA reductase is a key enzyme of the 3-hydroxypropionate bi-cycle for bacterial CO
fixation, catalysing the reduction of malonyl-CoA to malonate semialdehyde and further reduction to 3-hydroxypropionate. Here, we report the crystal structure and the full-length architecture of malonyl-CoA reductase from Porphyrobacter dokdonensis. The malonyl-CoA reductase monomer of 1230 amino acids consists of four tandemly arranged short-chain dehydrogenases/reductases, with two catalytic and two non-catalytic short-chain dehydrogenases/reductases, and forms a homodimer through paring contact of two malonyl-CoA reductase monomers. The complex structures with its cofactors and substrates revealed that the malonyl-CoA substrate site is formed by the cooperation of two short-chain dehydrogenases/reductases and one novel extra domain, while only one catalytic short-chain dehydrogenase/reductase contributes to the formation of the malonic semialdehyde-binding site. The phylogenetic and structural analyses also suggest that the bacterial bi-functional malonyl-CoA has a structural origin that is completely different from the archaeal mono-functional malonyl-CoA and malonic semialdehyde reductase, and thereby constitute an efficient enzyme.


Metabolic repair through emergence of new pathways in Escherichia coli

Sammy Pontrelli, Riley C B Fricke, Shao Thing Teoh, Walter A Laviña, Sastia Prama Putri, Sorel Fitz-Gibbon, Matthew Chung, Matteo Pellegrini, Eiichiro Fukusaki, James C Liao
PMID: 30327558   DOI: 10.1038/s41589-018-0149-6

Abstract

Escherichia coli can derive all essential metabolites and cofactors through a highly evolved metabolic system. Damage of pathways may affect cell growth and physiology, but the strategies by which damaged metabolic pathways can be circumvented remain intriguing. Here, we use a ΔpanD (encoding for aspartate 1-decarboxylase) strain of E. coli that is unable to produce the β-alanine required for CoA biosynthesis to demonstrate that metabolic systems can overcome pathway damage by extensively rerouting metabolic pathways and modifying existing enzymes for unnatural functions. Using directed cell evolution, rewiring and repurposing of uracil metabolism allowed formation of an alternative β-alanine biosynthetic pathway. After this pathway was deleted, a second was evolved that used a gain-of-function mutation on ornithine decarboxylase (SpeC) to alter reaction and substrate specificity toward an oxidative decarboxylation-deamination reaction. After deletion of both pathways, yet another independent pathway emerged using polyamine biosynthesis, demonstrating the vast capacity of metabolic repair.


An Asymptotic Analysis of the Malonyl-CoA Route to 3-Hydroxypropionic Acid in Genetically Engineered Microbes

Mohit P Dalwadi, John R King
PMID: 32140941   DOI: 10.1007/s11538-020-00714-1

Abstract

There has been recent interest in creating an efficient microbial production route for 3-hydroxypropionic acid, an important platform chemical. We develop and solve a mathematical model for the time-dependent metabolite concentrations in the malonyl-CoA pathway for 3-hydroxypropionic acid production in microbes, using a combination of numerical and asymptotic methods. This allows us to identify the most important targets for enzyme regulation therein under conditions of plentiful and sparse pyruvate, and to quantify their relative importance. In our model, we account for sinks of acetyl-CoA and malonyl-CoA to, for example, the citric acid cycle and fatty acid biosynthesis, respectively. Notably, in the plentiful pyruvate case we determine that there is a bifurcation in the asymptotic structure of the system, the crossing of which corresponds to a significant increase in 3-hydroxypropionic acid production. Moreover, we deduce that the most significant increases to 3-hydroxypropionic acid production can be obtained by up-regulating two specific enzymes in tandem, as the inherent nonlinearity of the system means that a solo up-regulation of either does not result in large increases in production. The types of issue arising here are prevalent in synthetic biology applications, and it is hoped that the system considered provides an instructive exemplar for broader applications.


[Endogenous intoxication syndrome in children with mixed enteric parasitoses]

M D Akhmedova, N A Zakhidova, S S Kozlov
PMID: 20361630   DOI:

Abstract

The degree of endogenous intoxication and the activation of lipid peroxidation products (LPO) were studied in patients with enteric parasitoses. The findings suggest that the expression of medium-molecular-weight peptides in relation with the values of LPO is of importance in the pathogenesis of parasitoses.


Effect of monotherapy and combination therapy with richlocaine on tissue hypoxia and activity of keratinocyte detoxifying systems in ischemic skin flap

V L Popkov, A V Zadorozhnyi, V P Galenko-Yaroshevskii, N A Varazanashvili, V N Meladze
PMID: 14666186   DOI: 10.1023/b:bebm.0000008974.52341.ce

Abstract

Treatment with richlocaine alone and, especially, in combination with antihypoxant energostim decreased the total content of hydroxyproline in the ischemic skin flap on day 3 after excision. Combination therapy with richlocaine and energostim normalized the redox potential in the energy supply system, improved antioxidant protection, and promoted the recovery of a balance between various components in the antioxidant system. These changes were not accompanied enhanced production of malonic dialdehyde. Our results suggest that combination therapy with richlocaine and energostim maintains the adaptive reserves of detoxifying systems in keratinocytes and prevents endotoxemia. Richlocaine primarily stimulates glycolytic synthesis of ATP, activates nonmitochondrial antioxidant enzymes, and increases RNase activity in lysosomes.


Direct enzymic conversion of malonic semialdehyde to acetyl-coenzyme A

W B JAKOBY, E W YAMADA
PMID: 13853085   DOI: 10.1016/0006-3002(59)90269-0

Abstract




Aldehyde oxidation. V. Direct conversion of malonic semialdehyde to acetyl-coenzyme A

E W YAMADA, W B JAKOBY
PMID: 13846369   DOI:

Abstract




Malonic semialdehyde reductase, succinic semialdehyde reductase, and succinyl-coenzyme A reductase from Metallosphaera sedula: enzymes of the autotrophic 3-hydroxypropionate/4-hydroxybutyrate cycle in Sulfolobales

Daniel Kockelkorn, Georg Fuchs
PMID: 19684143   DOI: 10.1128/JB.00794-09

Abstract

A 3-hydroxypropionate/4-hydroxybutyrate cycle operates during autotrophic CO(2) fixation in various members of the Crenarchaea. In this cycle, as determined using Metallosphaera sedula, malonyl-coenzyme A (malonyl-CoA) and succinyl-CoA are reductively converted via their semialdehydes to the corresponding alcohols 3-hydroxypropionate and 4-hydroxybutyrate. Here three missing oxidoreductases of this cycle were purified from M. sedula and studied. Malonic semialdehyde reductase, a member of the 3-hydroxyacyl-CoA dehydrogenase family, reduces malonic semialdehyde with NADPH to 3-hydroxypropionate. The latter compound is converted via propionyl-CoA to succinyl-CoA. Succinyl-CoA reduction to succinic semialdehyde is catalyzed by malonyl-CoA/succinyl-CoA reductase, a promiscuous NADPH-dependent enzyme that is a paralogue of aspartate semialdehyde dehydrogenase. Succinic semialdehyde is then reduced with NADPH to 4-hydroxybutyrate by succinic semialdehyde reductase, an enzyme belonging to the Zn-dependent alcohol dehydrogenase family. Genes highly similar to the Metallosphaera genes were found in other members of the Sulfolobales. Only distantly related genes were found in the genomes of autotrophic marine Crenarchaeota that may use a similar cycle in autotrophic carbon fixation.


The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems

Kwang-Seo Kim, Jeffrey G Pelton, William B Inwood, Ulla Andersen, Sydney Kustu, David E Wemmer
PMID: 20400551   DOI: 10.1128/JB.00201-10

Abstract

The Rut pathway is composed of seven proteins, all of which are required by Escherichia coli K-12 to grow on uracil as the sole nitrogen source. The RutA and RutB proteins are central: no spontaneous suppressors arise in strains lacking them. RutA works in conjunction with a flavin reductase (RutF or a substitute) to catalyze a novel reaction. It directly cleaves the uracil ring between N-3 and C-4 to yield ureidoacrylate, as established by both nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Although ureidoacrylate appears to arise by hydrolysis, the requirements for the reaction and the incorporation of (18)O at C-4 from molecular oxygen indicate otherwise. Mass spectrometry revealed the presence of a small amount of product with the mass of ureidoacrylate peracid in reaction mixtures, and we infer that this is the direct product of RutA. In vitro RutB cleaves ureidoacrylate hydrolytically to release 2 mol of ammonium, malonic semialdehyde, and carbon dioxide. Presumably the direct products are aminoacrylate and carbamate, both of which hydrolyze spontaneously. Together with bioinformatic predictions and published crystal structures, genetic and physiological studies allow us to predict functions for RutC, -D, and -E. In vivo we postulate that RutB hydrolyzes the peracid of ureidoacrylate to yield the peracid of aminoacrylate. We speculate that RutC reduces aminoacrylate peracid to aminoacrylate and RutD increases the rate of spontaneous hydrolysis of aminoacrylate. The function of RutE appears to be the same as that of YdfG, which reduces malonic semialdehyde to 3-hydroxypropionic acid. RutG appears to be a uracil transporter.


Malonic semialdehyde reductase from the archaeon Nitrosopumilus maritimus is involved in the autotrophic 3-hydroxypropionate/4-hydroxybutyrate cycle

Julia Otte, Achim Mall, Daniel M Schubert, Martin Könneke, Ivan A Berg
PMID: 25548047   DOI: 10.1128/AEM.03390-14

Abstract

The recently described ammonia-oxidizing archaea of the phylum Thaumarchaeota are highly abundant in marine, geothermal, and terrestrial environments. All characterized representatives of this phylum are aerobic chemolithoautotrophic ammonia oxidizers assimilating inorganic carbon via a recently described thaumarchaeal version of the 3-hydroxypropionate/4-hydroxybutyrate cycle. Although some genes coding for the enzymes of this cycle have been identified in the genomes of Thaumarchaeota, many other genes of the cycle are not homologous to the characterized enzymes from other species and can therefore not be identified bioinformatically. Here we report the identification and characterization of malonic semialdehyde reductase Nmar_1110 in the cultured marine thaumarchaeon Nitrosopumilus maritimus. This enzyme, which catalyzes the reduction of malonic semialdehyde with NAD(P)H to 3-hydroxypropionate, belongs to the family of iron-containing alcohol dehydrogenases and is not homologous to malonic semialdehyde reductases from Chloroflexus aurantiacus and Metallosphaera sedula. It is highly specific to malonic semialdehyde (Km, 0.11 mM; Vmax, 86.9 μmol min(-1) mg(-1) of protein) and exhibits only low activity with succinic semialdehyde (Km, 4.26 mM; Vmax, 18.5 μmol min(-1) mg(-1) of protein). Homologues of N. maritimus malonic semialdehyde reductase can be found in the genomes of all Thaumarchaeota sequenced so far and form a well-defined cluster in the phylogenetic tree of iron-containing alcohol dehydrogenases. We conclude that malonic semialdehyde reductase can be regarded as a characteristic enzyme for the thaumarchaeal version of the 3-hydroxypropionate/4-hydroxybutyrate cycle.


Explore Compound Types